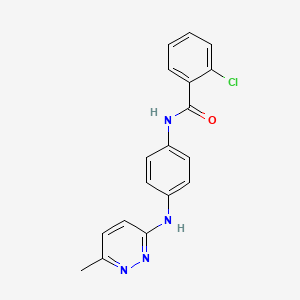

2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

科学的研究の応用

Synthesis of 2-anilinopyrimidines

The compound can be used in the synthesis of 2-anilinopyrimidines. This process involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .

Antifungal Activity

Pyridazine derivatives, which can be synthesized from this compound, have shown good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica . This makes the compound potentially useful in the development of new antifungal agents .

Synthesis of 2-azetidinones

The compound can also be used in the synthesis of 2-azetidinones . This process is efficient and convenient, and it can be carried out under mild conditions .

Inflammation Treatment

The compound may have potential applications in the treatment of inflammatory disorders, including arthritis . This is because protein denaturation, which is closely linked to the initiation of the inflammatory response, can be influenced by this compound .

Microwave-assisted Synthesis

The compound can be used in microwave-assisted synthesis of heterocyclic compounds . This method has the advantage of reducing the reaction time from several hours to a few minutes or seconds compared to conventional heating .

Development of Kinase Inhibitors

The compound could potentially be used in the development of kinase inhibitors, which have antiproliferative activity against cancer cell lines .

作用機序

Target of Action

It is known that pyridazine derivatives, which this compound is a part of, have been shown to inhibit phosphodiesterase (pde) activity . PDEs play a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a molecule that transmits signals inside cells .

Mode of Action

The compound likely interacts with its target by binding to the active site, thereby inhibiting its function. In the case of PDE, this would result in an increase in cAMP levels , leading to amplified signal transmission within cells.

Biochemical Pathways

The inhibition of PDE leads to an increase in cAMP levels, which can affect various biochemical pathways. For instance, increased cAMP levels can stimulate protein kinase A (PKA), leading to the phosphorylation of various target proteins and affecting numerous cellular processes .

Result of Action

The result of the compound’s action would depend on the specific cellular processes influenced by the increase in cAMP levels. This could include a wide range of effects, from changes in gene expression to alterations in cellular metabolism .

特性

IUPAC Name |

2-chloro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O/c1-12-6-11-17(23-22-12)20-13-7-9-14(10-8-13)21-18(24)15-4-2-3-5-16(15)19/h2-11H,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNMHTQWYKMMQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3-chlorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2956096.png)

![N-benzyl-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2956101.png)

![3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2956112.png)